molecular formula C12H11NO4 B3022943 5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid CAS No. 905809-10-1

5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid

Cat. No.: B3022943
CAS No.: 905809-10-1
M. Wt: 233.22 g/mol
InChI Key: ANYZXRACRRTPTD-UHFFFAOYSA-N
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Description

5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a phenoxymethyl group at position 4, and a carboxylic acid at position 3. Isoxazole derivatives are widely studied for their diverse pharmacological activities, including immunosuppressive, antimicrobial, and enzyme inhibitory properties. The synthesis of this compound typically involves nucleophilic addition reactions catalyzed by indium(III) trifluoromethanesulfonate, yielding products with moderate to good efficiency (up to 63–81%) . Its structural uniqueness lies in the phenoxymethyl group, which influences both electronic properties and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

5-methyl-4-(phenoxymethyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-10(11(12(14)15)13-17-8)7-16-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYZXRACRRTPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212112
Record name 5-Methyl-4-(phenoxymethyl)-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905809-10-1
Record name 5-Methyl-4-(phenoxymethyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905809-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-(phenoxymethyl)-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include K₂CO₃, 4-toluenesulfonyl chloride, and 18-crown-6 . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Cardiac Function Improvement

In experimental models, this compound has demonstrated the ability to improve cardiac function. Studies have indicated that it can enhance the transcriptional activity of key cardiac transcription factors, which are vital for heart health and function .

Antimycobacterial Activity

The compound has been explored for its potential as an antitubercular agent. Preliminary findings suggest that it may inhibit the growth of Mycobacterium tuberculosis, indicating its relevance in developing new treatments for tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Various analogs have been synthesized to evaluate how modifications to the isoxazole ring or phenoxy group affect biological activity.

Modification Effect on Activity
Substitution on the phenoxy groupEnhanced anti-inflammatory effects
Alteration of carboxylic acid positionImproved binding affinity to target receptors

Case Study 1: Cardiac Function Enhancement

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on cardiac myocytes under stress conditions. The results revealed a marked improvement in cell viability and function when treated with varying concentrations of the compound, highlighting its therapeutic potential in heart disease management .

Case Study 2: Antimycobacterial Screening

A screening assay conducted against multiple strains of Mycobacterium tuberculosis showed that this compound exhibited dose-dependent inhibition of bacterial growth. This finding supports further investigation into its mechanism of action and potential as a novel antitubercular drug .

Mechanism of Action

The mechanism of action of 5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical reactions due to its unique chemical structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the isoxazole ring significantly impact reactivity, stability, and bioactivity. Key comparisons include:

a) 5-Amino-3-methylisoxazole-4-carboxylic Acid (AMIA)
  • Structure: Amino group at position 5, methyl at position 3, carboxylic acid at position 4.
  • Synthesis : Prepared via hydrolysis of ethyl esters using sodium hydroxide .
  • Key Difference: The amino group enhances hydrogen-bonding capacity, improving solubility and peptide incorporation efficiency compared to the phenoxymethyl group in the target compound .
b) 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
  • Structure : Phenyl group at position 3, methyl at position 5, carboxylic acid at position 4.
  • Synthesis : Synthesized via condensation of benzaldehyde oxime and ethyl acetoacetate, followed by hydrolysis .
  • Bioactivity : Exhibits antifungal and antitumor activities due to the electron-withdrawing phenyl group, which stabilizes the isoxazole ring .
  • Crystallography : The phenyl ring adopts a syn-clinal conformation relative to the isoxazole, with O–H···O hydrogen bonds forming head-to-head dimers .
c) 5-(Aryl)isoxazole-3-carboxylic Acids
  • Examples : 5-(4-carboxyphenyl)-, 5-(methoxyphenyl)-, and 5-(nitrophenyl)isoxazole-3-carboxylic acids .
  • Synthesis : Prepared via general procedure C using aryl-substituted esters, with yields ranging from 44% (4-carboxyphenyl) to 69% (3-methoxyphenyl) .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase yields, while electron-withdrawing groups (e.g., nitro) reduce reaction times due to enhanced electrophilicity .

Substituent Bulk and Pharmacokinetic Properties

Bulky substituents influence solubility, bioavailability, and target interactions:

a) 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic Acid
  • Structure : Piperidinylmethyl group at position 4.
  • Properties: The basic piperidine nitrogen enhances water solubility at physiological pH, contrasting with the neutral phenoxymethyl group .
b) 5-(2-Methylthiazol-4-yl)isoxazole-3-carboxylic Acid
  • Structure : Thiazole substituent at position 5.
  • Bioactivity : Acts as a membrane-bound pyrophosphatase inhibitor, with the thiazole ring contributing to metal-binding capabilities .
a) Amide Derivatives
  • Example: 5-Methyl-3-phenylisoxazole-4-carboxylic acid coupled with 4-amino-N-phenylbenzamide yields a bioactive amide (28% yield) .
  • Challenges: Low yields in amide formation highlight steric hindrance from the phenoxymethyl group in the target compound .
b) Ester Derivatives
  • Example : Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate is hydrolyzed to the carboxylic acid under basic conditions .

Data Table: Key Structural Analogs

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Biological Activity Reference
5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid 4-(phenoxymethyl), 5-methyl 261.26* 63–81% Immunosuppressive
5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) 5-amino, 3-methyl 142.11 ~70% Peptide synthesis
5-Methyl-3-phenylisoxazole-4-carboxylic acid 3-phenyl, 5-methyl 217.22 60–75% Antifungal, antitumor
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid 5-(3-methoxyphenyl) 219.21 69% Enzyme inhibition
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid 5-(4-nitrophenyl) 234.18 64% Antibacterial

*Calculated based on molecular formula C₁₂H₁₁NO₄.

Research Findings and Implications

  • Synthetic Efficiency: Substituents at position 4 (e.g., phenoxymethyl) generally require catalysts like indium triflate for efficient synthesis, whereas position 3 substituents (e.g., phenyl) are more accessible via condensation reactions .
  • Bioactivity Trends : Electron-rich aryl groups (e.g., methoxyphenyl) enhance antimicrobial activity, while bulky groups (e.g., piperidinylmethyl) improve pharmacokinetic profiles .
  • Crystallographic Insights : Hydrogen-bonding networks and π-stacking interactions, as seen in 5-methyl-3-phenylisoxazole-4-carboxylic acid, are critical for stabilizing solid-state structures and influencing solubility .

Biological Activity

5-Methyl-4-(phenoxymethyl)isoxazole-3-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N2O4C_{12}H_{11}N_{2}O_{4}. The compound features an isoxazole ring, which is known for its biological activity. The presence of the phenoxymethyl group enhances its interaction with biological targets.

Target Interactions
The compound acts primarily through modulation of various biochemical pathways. It has been shown to interact with specific receptors and enzymes, influencing cellular functions such as apoptosis and inflammation.

Biochemical Pathways
Research indicates that this compound may act as a radical scavenger, neutralizing free radicals that contribute to oxidative stress in cells. Additionally, it has been implicated in the inhibition of certain inflammatory cytokines, suggesting a role in anti-inflammatory responses .

Anticancer Properties

Several studies have reported the anticancer potential of this compound. For example, it has demonstrated cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells. The compound's mechanism involves the induction of apoptosis through the modulation of Bcl-2 and p21^WAF-1 gene expression .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-6086 - 755Apoptosis induction
MCF-745Cell cycle arrest
A549 (Lung Cancer)30Inhibition of proliferation

Antimicrobial Activity

The compound has also exhibited significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus (MSSA)0.125Vancomycin (0.5)
Escherichia coli2Ciprofloxacin (2)
Methicillin-resistant S. aureus0.13Vancomycin (1)

Case Studies

  • Study on Leukemia Cells : A study evaluated the effects of the compound on HL-60 cells, revealing that it significantly decreased Bcl-2 expression while increasing p21^WAF-1 levels, indicating a dual mechanism involving apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : In another study, this compound was tested against methicillin-resistant Staphylococcus epidermidis (MRSE), showing potent activity with an MIC value significantly lower than that of conventional treatments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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